Dimethyl cis-1,2,3,6-tetrahydrophthalate
Description
General Context and Research Significance in Contemporary Chemistry
In contemporary chemistry, the study of compounds like Dimethyl cis-1,2,3,6-tetrahydrophthalate is driven by the continuous search for novel molecules with specific functionalities. The presence of both a double bond within the six-membered ring and ester functional groups makes it a valuable intermediate in organic synthesis. Current research often focuses on leveraging these reactive sites for the development of new polymers, pharmaceuticals, and other specialty chemicals. lookchem.com The investigation into its reactions, such as epoxidation and desymmetrization, opens avenues for creating complex molecular architectures with potential applications in materials science and drug discovery. lookchem.comchemicalbook.com
Historical Perspectives on Tetrahydrophthalate Esters and Related Anhydrides in Chemical Science
The history of tetrahydrophthalate esters is intrinsically linked to the development of the Diels-Alder reaction, a cornerstone of organic synthesis discovered by Otto Diels and Kurt Alder, for which they were awarded the Nobel Prize in Chemistry in 1950. colby.edu This powerful reaction allows for the stereospecific formation of cyclohexene (B86901) rings from a conjugated diene and a dienophile. colby.edu
The archetypal synthesis in this family of compounds is the reaction between 1,3-butadiene (B125203) and maleic anhydride (B1165640) to produce cis-1,2,3,6-tetrahydrophthalic anhydride. This anhydride has historically been a crucial building block, and its straightforward synthesis has been refined over the years to improve yields and safety, for instance, by using precursors that generate butadiene in situ. The subsequent esterification of this anhydride or the corresponding dicarboxylic acid gives rise to various tetrahydrophthalate esters, including the dimethyl derivative.
Historically, the broader class of phthalate (B1215562) esters gained prominence in the 1920s as plasticizers, replacing the more volatile and odorous camphor (B46023) in cellulose (B213188) nitrate (B79036) plastics. While the fully aromatic phthalates have been the dominant plasticizers, the study of their partially saturated analogs, like the tetrahydrophthalates, has been driven by the desire to fine-tune material properties and explore new chemical reactivities.
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound is multifaceted, with several key objectives:
Synthetic Methodology: A primary focus is the efficient and stereoselective synthesis of the compound, predominantly through the esterification of cis-1,2,3,6-tetrahydrophthalic anhydride. Research in this area aims to optimize reaction conditions and explore alternative synthetic routes.
Chemical Transformations: A significant portion of research is dedicated to exploring the reactivity of the molecule. This includes the targeted modification of the double bond (e.g., epoxidation, hydrogenation) and the ester groups (e.g., transesterification, amidation) to produce a diverse range of derivatives. chemicalbook.com
Polymer Chemistry: A key objective is to investigate its use as a monomer or an additive in the synthesis of polymers. Researchers are exploring how the incorporation of this molecule can influence the properties of materials such as polyesters and epoxy resins, potentially leading to improved flexibility, thermal stability, or other desirable characteristics. lookchem.com
Applications in Fine Chemicals: The academic community is also interested in its potential as a precursor for the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. The specific stereochemistry of the molecule makes it an attractive starting material for the synthesis of complex target molecules. lookchem.com
Chemical and Physical Properties
This compound is a liquid at room temperature with a boiling point of 141-142 °C at 20 mmHg. sigmaaldrich.com Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H14O4 | sigmaaldrich.com |
| Molecular Weight | 198.22 g/mol | sigmaaldrich.com |
| CAS Number | 4841-84-3 | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Density | 1.145 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 141-142 °C at 20 mmHg | sigmaaldrich.com |
| Refractive Index | n20/D 1.472 | sigmaaldrich.com |
Synthesis and Manufacturing
The primary route for the synthesis of this compound involves a two-step process.
Step 1: Diels-Alder Reaction to form cis-1,2,3,6-Tetrahydrophthalic Anhydride
The initial step is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and maleic anhydride (the dienophile). This reaction is highly efficient and stereospecific, yielding cis-1,2,3,6-tetrahydrophthalic anhydride. The reaction is typically exothermic and can be carried out in a suitable solvent. orgsyn.org
Step 2: Esterification
The resulting cis-1,2,3,6-tetrahydrophthalic anhydride is then subjected to esterification with methanol (B129727). This can be achieved by heating the anhydride in an excess of methanol, often in the presence of an acid catalyst. The ring-opening of the anhydride followed by esterification of the resulting carboxylic acid groups leads to the formation of this compound. Alternatively, the anhydride can first be hydrolyzed to the corresponding dicarboxylic acid, which is then esterified.
Research and Applications
While specific, large-scale industrial applications of this compound are not as widely documented as those of its anhydride precursor, its utility in research and as a specialty chemical is noteworthy.
The anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride, finds extensive use as a curing agent for epoxy resins, a modifier for unsaturated polyester (B1180765) and alkyd resins, and as an intermediate in the synthesis of pesticides and pharmaceuticals. chemicalbook.comjindunchem-med.com It is valued for imparting improved adhesion, elasticity, and water resistance to coatings. jindunchem-med.com
The dimethyl ester, in turn, serves as a valuable research compound for exploring chemical transformations. lookchem.com Its potential applications are in areas where a difunctional molecule with a specific stereochemistry is required. Reported research includes its use in:
Chemical Synthesis: As a building block for more complex molecules. sigmaaldrich.com
Pharmaceutical Industry: As a component in the development of new drug candidates. lookchem.com
Polymer Industry: As a monomer for the production of specialized polymers. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446413 | |
| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4841-84-3 | |
| Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyl Cis 1,2,3,6 Tetrahydrophthalate and Its Derivatives
Direct Esterification and Transesterification Strategies for Dimethyl cis-1,2,3,6-tetrahydrophthalate Synthesis
The conversion of the anhydride (B1165640) precursor to the final dimethyl ester is a critical step that can be accomplished through direct reaction with methanol (B129727) (alcoholysis) or by transesterification. masterorganicchemistry.com In the direct method, the cyclic anhydride ring is opened by the alcohol, initially forming a monoester, which is then followed by a second esterification to yield the diester. youtube.com
The efficiency of direct esterification is highly dependent on reaction conditions. Key parameters for optimization are adapted from studies on the structurally similar phthalic anhydride. cwejournal.orgresearchgate.net To maximize the yield of this compound, reaction equilibrium must be shifted towards the product side. This is typically achieved by using an excess of the alcohol reactant, methanol, and by the continuous removal of water, a byproduct of the reaction. researchgate.net
Heating the reaction mixture is necessary to achieve a reasonable reaction rate. Studies on analogous systems show that temperatures in the range of 130-180°C are often optimal. cwejournal.org The molar ratio of the anhydride to the alcohol is another crucial factor; a common strategy is to use a significant excess of alcohol, which can also serve as the reaction solvent. masterorganicchemistry.com For instance, an optimized molar ratio of 1:2 for phthalic anhydride to n-butanol has been reported to give high conversion rates. cwejournal.org
Interactive Table: Optimized Parameters for Anhydride Esterification (Analogous System)
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Molar Ratio (Anhydride:Alcohol) | 1:2.5 to 1:2 | Drives equilibrium towards product | cwejournal.org |
| Temperature | 130-180°C | Increases reaction rate | cwejournal.org |
| Catalyst Concentration | 6% (by weight) | Accelerates reaction | cwejournal.org |
Catalysis is essential for achieving efficient esterification. A variety of catalyst systems have been successfully employed for the esterification of anhydrides.
Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective and widely used. researchgate.netgoogle.com Solid acid catalysts, such as sulfamic acid, are also utilized as they offer advantages like reduced corrosiveness and easier separation from the reaction mixture. cwejournal.org Heteropolyacids have also demonstrated high activity in these reactions. researchgate.net The general mechanism under acidic conditions involves protonation of a carbonyl oxygen on the anhydride, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. youtube.com
Metal-Based Catalysts: A broad range of metal-based catalysts are effective, including those based on titanium, zirconium, and tin. google.com These are often used in the form of alcoholates, carboxylates, or chelates. google.com Lanthanide triflates, such as La(OTf)₃, have been shown to be powerful catalysts for transesterification reactions, significantly accelerating the methanolysis of esters at ambient temperatures. researchgate.net N-heterocyclic carbenes and zinc clusters have also been employed as potent organocatalysts for transesterification under mild conditions. organic-chemistry.org
Synthesis via Diels-Alder Reactions of Precursors
The backbone of this compound is constructed via the Diels-Alder reaction, a powerful and elegant method for forming six-membered rings. youtube.com This Nobel Prize-winning reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. youtube.comzbaqchem.com
The archetypal synthesis of the precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, involves the reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile). zbaqchem.com This reaction is highly efficient, often proceeding with near-quantitative yield. google.com
Due to the gaseous nature of 1,3-butadiene, it is often generated in situ for laboratory-scale synthesis. A common precursor is 3-sulfolene (B121364) (butadiene sulfone), which upon heating, undergoes a retro-cheletropic reaction to release 1,3-butadiene and sulfur dioxide gas. youtube.comutahtech.edu The reaction is typically conducted in a high-boiling solvent like xylene to provide the necessary thermal energy for the decomposition of 3-sulfolene and to facilitate the subsequent Diels-Alder reaction. youtube.com The reaction is exothermic, with temperatures reaching 70-75°C. orgsyn.org
Derivatives of the target compound can be synthesized by using substituted butadienes. For example, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with maleic anhydride yields the corresponding 4,5-dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride. atc.io
The Diels-Alder reaction is a concerted process, meaning that the new sigma (σ) bonds between the diene and dienophile are formed in a single step through a cyclic transition state. youtube.comatc.io This concerted mechanism is supported by the high degree of stereospecificity observed in the reaction. zbaqchem.comgoogle.com
A critical requirement for the diene is the ability to adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. The s-trans conformation, while often more stable, is geometrically unsuitable for the cycloaddition to occur. youtube.comgoogle.com The reaction involves the overlap of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile. Maleic anhydride is an excellent dienophile due to its electron-withdrawing carbonyl groups, which lower the energy of its LUMO. google.com
The Diels-Alder reaction is renowned for its high selectivity.
Stereoselectivity: The reaction is highly stereospecific with respect to both the diene and the dienophile. The original stereochemistry of the substituents on the dienophile is retained in the product. For example, maleic anhydride (a cis-dienophile) exclusively forms the cis-adduct, cis-1,2,3,6-tetrahydrophthalic anhydride. youtube.comgoogle.com Furthermore, the reaction typically favors the formation of the endo product over the exo product. The endo transition state is stabilized by secondary orbital interactions between the p-orbitals of the dienophile's substituent (the anhydride moiety) and the developing pi-system of the diene. youtube.com
Regioselectivity: When an unsymmetrical diene reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The outcome can often be predicted by considering the electronic effects of the substituents.
1-Substituted Dienes: Dienes with an electron-donating group at the C1 position tend to yield "ortho" (1,2-disubstituted) products. masterorganicchemistry.com
2-Substituted Dienes: Dienes with an electron-donating group at the C2 position generally favor the formation of "para" (1,4-disubstituted) products. masterorganicchemistry.com
This selectivity is explained by Frontier Molecular Orbital (FMO) theory, where the preferred product arises from the transition state that allows for the most favorable interaction between the atoms with the largest orbital coefficients on the diene's HOMO and the dienophile's LUMO. acs.org
Interactive Table: Selectivity in Diels-Alder Reactions
| Selectivity Type | Principle | Outcome for Tetrahydrophthalate Synthesis | Reference |
|---|---|---|---|
| Stereospecificity | Retention of dienophile stereochemistry | Maleic anhydride (cis) yields the cis-fused product exclusively. | youtube.comgoogle.com |
| Stereoselectivity | Preference for endo transition state | The anhydride moiety is oriented syn to the double bond in the newly formed ring. | youtube.com |
| Regioselectivity | Governed by substituent electronics | 1-substituted dienes favor "ortho" products; 2-substituted dienes favor "para" products. | masterorganicchemistry.comacs.org |
Derivatization Pathways and Targeted Chemical Transformations of this compound
The unique structure of this compound allows for a variety of chemical transformations, enabling the synthesis of complex molecules with controlled stereochemistry. lookchem.com These transformations are crucial for producing chiral synthons, which are valuable building blocks in the pharmaceutical and fine chemical industries. mdpi.com
The carbon-carbon double bond in this compound is susceptible to epoxidation, a reaction that introduces a three-membered epoxide ring into the molecule. This transformation is a key step in creating functionalized cyclohexane (B81311) derivatives.
Detailed research has shown that the reaction of this compound with meta-chloroperoxybenzoic acid (m-CPBA) in a benzene (B151609) solution yields a light yellow oil consisting of the corresponding monoepoxides. This reaction exhibits diastereoselective control, resulting in a 5:1 mixture of the trans and cis epoxides, respectively. The predominance of the trans product is a result of the peroxy acid preferentially attacking the double bond from the face opposite to the two ester groups. The resulting epoxides can be further transformed; for example, refluxing the monoepoxide mixture in water leads to hydrolysis of the epoxide ring, forming Dimethyl 4α,5β-dihydroxycyclohexane-1β,2β-dicarboxylate.
Biocatalysis offers a powerful and environmentally friendly approach to the desymmetrization of meso-compounds like this compound. mdpi.com This process breaks the molecule's internal symmetry to produce chiral molecules, often with high enantiomeric purity. mdpi.comacs.org Enzymes, particularly hydrolases, are widely used for these transformations due to their high stereoselectivity. mdpi.com
The enzymatic hydrolysis of the diester, this compound, is a well-studied desymmetrization method. acs.org Different enzymes can exhibit opposite enantiopreferences, allowing for the selective synthesis of either enantiomer of the resulting monoester. acs.org
For instance, Porcine Liver Esterase (PLE) and Acylase I from porcine liver show a preference for hydrolyzing the diester to the (1R,2S)-monoester with high enantiomeric excess (ee). acs.org Conversely, lipases such as Novozym 435 (from Candida antarctica), lipoprotein lipase (B570770), and cholesterol esterase catalyze the reaction to produce the desired (1S,2R)-monoester, also with high conversion and enantioselectivity. acs.org Novozym 435, in particular, has been identified as a robust catalyst for developing a scalable process for producing the (1S,2R)-monoester, achieving over 99.9% ee in optimized conditions. acs.org
| Enzyme | Conversion (%) | Product Stereoisomer | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Porcine Liver Esterase | 99 | (1R,2S)-monoester | 95 |
| Acylase I (porcine liver) | 61 | (1R,2S)-monoester | 94 |
| Novozym 435 | 100 | (1S,2R)-monoester | 99 |
| Lipoprotein Lipase | 93 | (1S,2R)-monoester | 98 |
| Cholesterol Esterase | 99 | (1S,2R)-monoester | 86 |
The cytochrome P450 superfamily of enzymes is known for its role in metabolizing a wide range of organic compounds through oxidative transformations. doi.org While these enzymes are capable of performing highly selective oxidations on various substrates, specific studies detailing the cytochrome P450-mediated transformation of this compound are not extensively reported in the surveyed literature.
The direct precursor to this compound is its corresponding anhydride, cis-1,2,3,6-tetrahydrophthalic anhydride. chemicalbook.com This anhydride is synthesized via a classic Diels-Alder reaction between butadiene and maleic anhydride. chemicalbook.com This related anhydride is a key starting material for forming other cyclic structures, including lactones.
One modern synthetic method for producing γ-lactones involves a copper-catalyzed oxidative [3 + 2] cycloaddition of alkenes with anhydrides, using oxygen as the oxidant. organic-chemistry.org This methodology provides a pathway where a cyclic anhydride, such as cis-1,2,3,6-tetrahydrophthalic anhydride, could react with an alkene to form a more complex lactone structure. The anhydride serves as a versatile building block for various derivatives, including diimides and as a curing agent for epoxy resins. sigmaaldrich.com
The stereochemistry of this compound can be altered through isomerization. The cis configuration of the ester groups can be converted to the trans isomer, which can be advantageous for subsequent stereospecific reactions.
A common method to achieve this is through base-catalyzed epimerization. By refluxing the cis-diester in methanol containing potassium hydroxide, it is possible to obtain an equilibrium mixture of the trans and cis isomers. One study reported achieving a 74:26 mixture of the trans- and cis-1,2,3,6-tetrahydrophthalates, respectively. This isomerization provides access to the trans diastereomer, which can then undergo reactions like epoxidation to yield different stereochemical outcomes than those obtained from the original cis substrate.
Functionalization Reactions of the Cyclohexene (B86901) Moiety
The cyclohexene ring within this compound is an electron-deficient alkene due to the presence of the two electron-withdrawing ester groups. This electronic nature dictates its reactivity towards various reagents, allowing for a range of functionalization reactions that introduce new chemical entities and stereocenters. Key transformations include epoxidation, dihydroxylation, hydrogenation, ozonolysis, and halogenation.
Epoxidation: The double bond of the cyclohexene moiety can be converted to an epoxide, a versatile intermediate for further synthetic manipulations. The epoxidation of this compound has been reported. rsc.org Due to the electron-deficient nature of the alkene, strong oxidizing agents are typically required. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation. sciforum.net The reaction proceeds via the electrophilic addition of an oxygen atom to the double bond, resulting in a three-membered ether ring. The stereochemistry of the starting material influences the stereochemical outcome of the epoxidation.
Dihydroxylation: The syn-dihydroxylation of the cyclohexene double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. This reaction introduces two hydroxyl groups on the same face of the ring, leading to the formation of a diol. The resulting diol is a valuable precursor for the synthesis of more complex molecules. In a study on a related anhydride, dihydroxylation using OsO₄ was successfully demonstrated, indicating the feasibility of this transformation on the dimethyl ester derivative.
Hydrogenation: The double bond of the cyclohexene ring can be saturated through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The hydrogenation converts this compound into dimethyl cis-hexahydrophthalate. This transformation is useful for producing saturated derivatives with different physical and chemical properties.
Ozonolysis: Ozonolysis is a powerful method for cleaving the carbon-carbon double bond of the cyclohexene ring. google.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the ring to yield a dialdehyde-diester. This reaction is particularly useful for synthesizing linear molecules with multiple functional groups from a cyclic precursor. A study on the ozonolysis of related tetrahydrophthalimides demonstrated the feasibility of this oxidative cleavage. nih.gov
Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the cyclohexene ring can also be achieved. However, the electron-withdrawing nature of the ester groups can make the alkene less reactive towards electrophilic halogenation compared to electron-rich alkenes. researchgate.netnih.gov The reaction would proceed via a halonium ion intermediate, and the resulting dihalide can serve as a precursor for various other functional groups through substitution reactions.
Table 1: Summary of Functionalization Reactions of the Cyclohexene Moiety
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄ or KMnO₄ | Diol |
| Hydrogenation | H₂, Pd/C | Alkane (saturated ring) |
| Ozonolysis (reductive workup) | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Dialdehyde |
| Halogenation | Br₂ or Cl₂ | Dihalide |
Synthesis of Amide and Imide Derivatives from Precursors
Amide and imide derivatives of the cis-1,2,3,6-tetrahydrophthalate scaffold are valuable compounds with applications in various fields, including polymer chemistry and pharmaceuticals. These derivatives can be synthesized from this compound or its anhydride precursor, cis-1,2,3,6-tetrahydrophthalic anhydride.
From cis-1,2,3,6-Tetrahydrophthalic Anhydride: The most common route to amide and imide derivatives starts with the corresponding anhydride. The reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with a primary or secondary amine leads to the ring-opening of the anhydride and the formation of a monoamide-monocarboxylic acid. nih.gov This intermediate can then be cyclized to the corresponding imide upon heating, often with the removal of water. wikipedia.org This two-step process is a widely used method for the synthesis of cyclic imides. numberanalytics.com
For example, the reaction of cis-1,2,3,6-tetrahydrophthalic anhydride with a primary amine (R-NH₂) first yields the corresponding amic acid. Subsequent dehydration of the amic acid produces the N-substituted cis-1,2,3,6-tetrahydrophthalimide.
From this compound: While the anhydride route is more common, amide derivatives can also be synthesized directly from this compound. This typically involves the aminolysis of the ester groups. The reaction of the diester with an amine can lead to the formation of a monoamide-monoester or a diamide (B1670390), depending on the stoichiometry and reaction conditions. masterorganicchemistry.comresearchgate.net This reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. researchgate.net
The synthesis of imides directly from the diester is less straightforward and generally proceeds through the formation of the corresponding diamide followed by cyclization, which can be a more challenging transformation.
Table 2: Synthesis of Amide and Imide Derivatives
| Starting Material | Reagent | Intermediate | Final Product |
|---|---|---|---|
| cis-1,2,3,6-Tetrahydrophthalic anhydride | Primary Amine (R-NH₂) | Amic Acid | N-substituted Imide (upon heating) |
| This compound | Amine (RNH₂) | Monoamide-monoester or Diamide | Amide derivative |
Considerations for Large-Scale Synthesis and Industrial Production Methodologies
The industrial production of this compound is a two-step process that begins with the synthesis of its precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, followed by its esterification.
Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride: The primary industrial method for producing cis-1,2,3,6-tetrahydrophthalic anhydride is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride. This [4+2] cycloaddition reaction is highly efficient and stereospecific, yielding the cis isomer exclusively.
For large-scale production, the reaction is typically carried out in a solvent such as benzene or toluene (B28343) in a batch or continuous reactor. orgsyn.org The reaction is exothermic, and careful temperature control is necessary to ensure safety and product quality. The product can be isolated by crystallization and subsequent filtration.
Esterification: The second step in the industrial production is the esterification of cis-1,2,3,6-tetrahydrophthalic anhydride with methanol to yield this compound. This reaction involves the ring-opening of the anhydride by methanol to form a monoester-monocarboxylic acid intermediate, which is then esterified to the diester.
This esterification is typically acid-catalyzed, using mineral acids like sulfuric acid or sulfonic acid resins. The use of solid acid catalysts is advantageous for large-scale production as it simplifies catalyst separation and reduces corrosive waste streams. The reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation. The final product is then purified by distillation under reduced pressure.
Key considerations for the large-scale synthesis of this compound include:
Raw Material Availability and Cost: 1,3-butadiene and maleic anhydride are readily available petrochemical feedstocks, making the synthesis of the precursor economically viable.
Reaction Conditions: Optimization of temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing side reactions.
Process Safety: The handling of flammable and reactive materials like 1,3-butadiene and methanol requires robust safety protocols.
Product Purification: Efficient purification methods are necessary to achieve the desired product purity for various applications.
Waste Management: The process should be designed to minimize waste generation and to allow for the recycling of solvents and catalysts where possible.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| meta-chloroperoxybenzoic acid (m-CPBA) |
| osmium tetroxide (OsO₄) |
| potassium permanganate (KMnO₄) |
| dimethyl cis-hexahydrophthalate |
| ozone (O₃) |
| cis-1,2,3,6-tetrahydrophthalic anhydride |
| 1,3-butadiene |
| maleic anhydride |
Advanced Characterization and Analytical Techniques in Dimethyl Cis 1,2,3,6 Tetrahydrophthalate Research
Spectroscopic Analysis for Comprehensive Structural Elucidation and Purity Assessment
Spectroscopic analysis is a cornerstone in the study of Dimethyl cis-1,2,3,6-tetrahydrophthalate, offering a non-destructive means to probe its molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely employed to confirm the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms (protons) in this compound by measuring their chemical shifts. The ¹H NMR spectrum provides information on the electronic environment of each proton, allowing for their assignment to specific positions within the molecule. The integration of the signal peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Olefinic (C=C-H ) | 5.7 | Multiplet | 2H |
| Methine (H -C-COOCH₃) | 3.1 | Multiplet | 2H |
| Methoxy (B1213986) (C H₃) | 3.7 | Singlet | 6H |
| Allylic (C=C-CH ₂) | 2.4 | Multiplet | 4H |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, allowing for a complete analysis of the carbon framework.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~173 |
| Olefinic (C =C) | ~125 |
| Methoxy (C H₃) | ~52 |
| Methine (C H-COOCH₃) | ~40 |
| Allylic (C H₂) | ~26 |
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Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Aromatic Solvent Induced Shifts (ASIS) are employed to investigate the three-dimensional structure and conformational preferences of this compound. NOESY experiments reveal through-space interactions between protons, providing insights into their spatial proximity and the molecule's conformation. acs.org ASIS studies, which involve comparing NMR spectra in isotropic and aromatic solvents, can also provide information about the molecule's shape and preferred orientation. acs.org These techniques are crucial for understanding the stereochemistry of the molecule.
NMR spectroscopy is a key technique for distinguishing between different isomers of a compound. While this compound is defined by its cis stereochemistry at the 1 and 2 positions of the cyclohexene (B86901) ring, NMR can be used to detect the presence of any trans isomer impurity. Furthermore, for related compounds with unsaturation patterns that allow for E/Z isomerism, NMR is the definitive method for assigning the correct configuration based on the chemical shifts and coupling constants of the vinylic protons. masterorganicchemistry.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of different chemical bonds. For this compound, key characteristic absorptions confirm the presence of the ester and alkene functional groups.
| Functional Group | Bond | Absorption Range (cm⁻¹) |
| Ester | C=O | 1750-1730 |
| Alkene | C=C | 1650-1600 |
| Ester | C-O | 1300-1000 |
| Alkene | =C-H | 3100-3000 |
| Alkane | C-H | 3000-2850 |
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Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound. In MS analysis, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured, providing its nominal molecular weight. For this compound, the expected molecular ion peak would appear at an m/z corresponding to its molecular weight of approximately 198.22 g/mol . nih.govsigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) offers a more precise measurement of the mass, often to four or five decimal places. This precision allows for the determination of the exact molecular formula. The calculated exact mass for this compound (C₁₀H₁₄O₄) is 198.08920892 Da. nih.gov An experimental HRMS measurement confirming this value provides unambiguous evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. While specific experimental spectra for this exact compound are not detailed in readily available literature, characteristic fragmentation pathways can be predicted based on its structure. Common fragmentation would likely involve:
Retro-Diels-Alder reaction: A characteristic fragmentation for cyclohexene derivatives, which would yield fragments corresponding to butadiene and dimethyl maleate.
Loss of a methoxy group (-OCH₃): Resulting in a fragment ion at m/z [M-31]⁺.
Loss of a carbomethoxy group (-COOCH₃): Leading to a fragment at m/z [M-59]⁺.
Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the ester groups and the cyclohexene core.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O₄ | nih.govsigmaaldrich.com |
| Molecular Weight (Nominal) | 198.22 g/mol | nih.govsigmaaldrich.com |
| Exact Mass (HRMS) | 198.08920892 Da | nih.gov |
| Predicted Key Fragment (m/z) | [M-31]⁺ (Loss of •OCH₃) | |
| Predicted Key Fragment (m/z) | [M-59]⁺ (Loss of •COOCH₃) |
Chromatographic Methods for Separation, Isolation, and Quantification
Chromatographic techniques are indispensable for the purification and analysis of this compound, particularly after its synthesis.
Column Chromatography and Flash Chromatography in Synthetic Purification
Following the synthesis of this compound, which may be prepared via the Diels-Alder reaction of butadiene and maleic anhydride (B1165640) followed by esterification, the crude product often contains unreacted starting materials, by-products, and other impurities. chemicalbook.comorgsyn.org Column chromatography and its more rapid variant, flash chromatography, are standard adsorptive purification methods used to isolate the desired compound. orgsyn.org
In this process, a solvent system is chosen in which the components of the crude mixture have different affinities for the stationary phase (commonly silica (B1680970) gel) and the mobile phase (eluent). For a moderately polar compound like a diester, a typical eluent would be a gradient mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). researchgate.net The components travel through the column at different rates, allowing for their separation and collection as purified fractions. The progress of the separation is typically monitored by Thin Layer Chromatography.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. lookchem.com By spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica gel on glass or aluminum) and developing it in an appropriate solvent system, the presence of starting materials and the formation of the product can be tracked over time.
The product, being a different polarity than the reactants (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride), will have a different Retention Factor (Rf) value. A complete reaction is indicated by the disappearance of the spot corresponding to the limiting reactant. TLC is also used to identify the appropriate solvent system for column chromatography and to analyze the fractions collected during purification. Visualization of the spots can be achieved using UV light (if the compounds are UV-active) or by staining with a developing agent like potassium permanganate (B83412), which reacts with the double bond in the cyclohexene ring.
| Compound | Hypothetical Rf Value | Role |
|---|---|---|
| cis-1,2,3,6-Tetrahydrophthalic Anhydride | 0.35 | Starting Material |
| This compound | 0.60 | Product |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a sample of this compound. lookchem.com This experimental data is then compared to the theoretical percentages calculated from its molecular formula, C₁₀H₁₄O₄. nih.govsigmaaldrich.com A close correlation between the experimental and theoretical values serves to confirm the empirical formula of the compound and is a crucial measure of its purity. For a pure sample, the experimentally determined percentages should fall within a narrow margin of error (typically ±0.4%) of the calculated values.
| Element | Symbol | Theoretical Mass Percentage (%) |
|---|---|---|
| Carbon | C | 60.60% |
| Hydrogen | H | 7.12% |
| Oxygen | O | 32.28% |
Computational Chemistry and Theoretical Studies of Dimethyl Cis 1,2,3,6 Tetrahydrophthalate
Quantum Chemical Calculations for Molecular Structure and Properties
Quantum chemical calculations are fundamental in elucidating the geometric and electronic properties of Dimethyl cis-1,2,3,6-tetrahydrophthalate. Various methods, from Density Functional Theory to Hartree-Fock and semi-empirical approaches, have been employed to study this and structurally related molecules.
Density Functional Theory (DFT) has become a primary method for the geometric optimization and analysis of the electronic structure of organic molecules. For compounds similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine key structural parameters and spectral data. researcher.life These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.
The application of DFT extends to understanding the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals is crucial for assessing the molecule's reactivity and kinetic stability. researchgate.net
A general workflow for DFT-based geometry optimization includes:
Building an initial molecular structure.
Selecting an appropriate functional and basis set.
Performing the geometry optimization calculation to find the lowest energy conformation.
Calculating electronic properties and vibrational frequencies from the optimized structure.
The Hartree-Fock (HF) method, an ab initio approach, has been historically significant in computational chemistry and is still used for conformational analyses. researchgate.net For molecules with flexible rings like the cyclohexene (B86901) in this compound, HF calculations can be used to map the potential energy surface and identify stable conformers. researchgate.net
While HF provides a good initial approximation of the molecular structure, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), can offer more accurate results, albeit at a higher computational cost. For complex conformational studies, a common strategy is to use HF for an initial scan of the conformational space and then refine the energies of the most stable conformers using more advanced methods.
Molecular mechanics methods, such as MM2, and semi-empirical methods, like AM1, are computationally less intensive and well-suited for exploring the broad conformational space of flexible molecules. acs.org These approaches have been used in conformational studies of bicyclic adducts that share structural similarities with this compound. acs.org
These methods allow for rapid calculation of the energies of numerous conformations, which is essential for identifying the global energy minimum and other low-energy conformers. The results from these explorations can then be used as starting points for higher-level quantum chemical calculations. sapub.org
| Method | Primary Application | Computational Cost |
| DFT | Geometric optimization, electronic properties | Medium to High |
| HF | Initial conformational analysis, structural properties | Medium |
| Post-HF | High-accuracy energy calculations | High |
| MM2 | Conformational space exploration | Low |
| AM1 | Conformational space exploration, electronic properties (approximate) | Low to Medium |
Conformational Analysis and Energy Minimization Studies of the Cyclohexene Ring
The cyclohexene ring in this compound can adopt several conformations, with the half-chair being the most common. researchgate.net The substituents on the ring influence the relative stability of these conformations. For cis-1,2-disubstituted cyclohexanes, both chair conformations typically have one substituent in an axial position and one in an equatorial position. libretexts.org This leads to a dynamic equilibrium between the two conformers.
The energy difference between conformers is influenced by steric interactions, such as 1,3-diaxial interactions. libretexts.org In the case of cis-1,2-dimethylcyclohexane, both chair conformations have equivalent energy because each has one axial and one equatorial methyl group. libretexts.org A similar situation is expected for this compound, where the two ester groups are cis to each other.
Computational studies can quantify the energy differences between various conformations and the energy barriers for interconversion. nih.gov This is crucial for understanding the molecule's flexibility and how its shape might influence its reactivity.
| Interaction | Effect on Stability |
| 1,3-Diaxial Interaction | Destabilizing |
| Gauche Interaction | Moderately Destabilizing |
| Equatorial Substitution | Generally Stabilizing |
Crystal Structure Prediction and Polymorphism Studies of Related Anhydrides
Lattice energy is a key factor in determining the stability of a crystal structure. lumenlearning.com Computational modeling can be used to predict the crystal structure of related anhydrides, such as cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640). researchgate.net These calculations involve minimizing the lattice energy to find the most stable packing arrangement of the molecules in the crystal.
Analysis of Intermolecular Interactions (e.g., Dipole-Dipole, C=O…H) in Crystalline States
The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. For this compound, a molecule featuring polar ester functional groups and nonpolar hydrocarbon portions, these interactions are critical in determining the crystal packing, density, and melting point. Computational methods, particularly those based on quantum mechanics and molecular mechanics, are invaluable for dissecting these forces.
In the crystalline state, the dominant interactions for this compound would be dipole-dipole forces and weaker van der Waals forces, including specific C=O…H hydrogen bonds. The ester groups (C=O) are strong dipole moments, with the carbonyl oxygen acting as a hydrogen bond acceptor and the hydrogens on the cyclohexene ring and methyl groups acting as potential donors.
Computational analysis, often using techniques like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can identify and characterize these weak bonds. These methods analyze the electron density distribution to locate bond critical points (BCPs) between atoms of adjacent molecules, confirming the presence of an interaction. The properties at these BCPs, such as electron density (ρ) and its Laplacian (∇²ρ), provide quantitative measures of the bond strength and nature.
Key Intermolecular Interactions:
Dipole-Dipole Interactions: The primary electrostatic interactions would occur between the ester functionalities of neighboring molecules, where the partially negative carbonyl oxygen aligns with partially positive carbons or other atoms.
Illustrative Data from Computational Crystal Structure Analysis:
The following table represents hypothetical data that would be obtained from a computational analysis of the predicted crystal structure of this compound, based on findings for similar organic esters.
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) | Angle (°) | Description |
| Hydrogen Bond | O(carbonyl) | H(ring-CH) | 2.45 | 155 | Interaction between the carbonyl oxygen and a hydrogen on the cyclohexene ring of a neighboring molecule. |
| Hydrogen Bond | O(carbonyl) | H(methyl-CH) | 2.58 | 148 | Interaction involving a methyl group hydrogen, typically weaker than those from the ring. |
| Dipole-Dipole | C(carbonyl) | O(carbonyl) | 3.10 | - | Close contact between the partially positive carbon and partially negative oxygen of carbonyl groups on adjacent molecules. |
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Reaction Mechanism Elucidation and Transition State Analysis through Computational Approaches
Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction, identifying intermediates and, most importantly, the transition state (TS). For this compound, a key reaction to analyze is its formation via the Diels-Alder cycloaddition of 1,3-butadiene (B125203) and dimethyl maleate. chemtube3d.comchegg.com
The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning the two new carbon-carbon sigma bonds are formed in a single step through a cyclic transition state. nih.govatc.io Computational methods, such as Density Functional Theory (DFT), are used to locate the geometry of this high-energy transition state. researchgate.net Key features of this process include:
Transition State Geometry: The TS is characterized by a structure where the C1-C6 and C4-C5 bonds (between butadiene and dimethyl maleate, respectively) are partially formed. The bond lengths in the TS are intermediate between those of the reactants and the product.
Activation Energy: By calculating the energy difference between the reactants and the transition state, the activation energy (Ea or ΔG‡) can be determined. This is a crucial parameter for predicting the reaction rate.
Synchronicity: While the reaction occurs in one step, the two new bonds may not form at precisely the same rate. A reaction is synchronous if the bonds form in unison and asynchronous if one forms slightly ahead of the other. Computational analysis of the TS geometry and the reaction pathway can reveal the degree of synchronicity. nih.gov
Illustrative Transition State Parameters for Diels-Alder Formation:
This table presents typical calculated parameters for the transition state of a Diels-Alder reaction between a simple diene and dienophile, calculated using a common DFT method (e.g., B3LYP/6-31G*).
| Parameter | Value | Unit | Description |
| Activation Energy (ΔE‡) | 24.5 | kcal/mol | The energy barrier for the reaction, indicating a moderate reaction rate at room temperature. |
| Forming C-C Bond 1 | 2.21 | Å | The distance between the terminal carbon of the diene and the carbon of the dienophile in the TS. |
| Forming C-C Bond 2 | 2.23 | Å | The distance for the second forming bond, suggesting a nearly synchronous mechanism. |
| Imaginary Frequency | -395 | cm⁻¹ | A single negative (imaginary) frequency confirms the structure is a true first-order saddle point (a transition state). |
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Theoretical Investigations into Thermochemical and Kinetic Parameters
Beyond mapping the reaction pathway, computational methods can provide detailed quantitative data on the thermodynamics and kinetics that govern a reaction. By calculating the energies and vibrational frequencies of reactants, products, and transition states, key parameters can be derived. researchgate.net
Thermochemical Parameters:
Enthalpy of Reaction (ΔH_rxn): Calculated as the difference in the total electronic and thermal enthalpies between products and reactants. For the Diels-Alder reaction, which forms two stable sigma bonds at the expense of two pi bonds, this value is expected to be significantly negative (exothermic).
Entropy of Reaction (ΔS_rxn): This reflects the change in disorder. Since two molecules combine to form one, the entropy change is typically negative, indicating a more ordered system.
Gibbs Free Energy of Reaction (ΔG_rxn): Determined from the enthalpy and entropy (ΔG = ΔH - TΔS), this value indicates the spontaneity of the reaction.
Kinetic Parameters:
Activation Energy (Ea): As discussed previously, this is the energy barrier that must be overcome for the reaction to proceed.
Rate Constant (k): Using Transition State Theory (TST), the rate constant can be calculated from the Gibbs free energy of activation (ΔG‡). This allows for a theoretical prediction of how fast the reaction will occur at a given temperature.
Illustrative Calculated Kinetic and Thermodynamic Data:
The following table provides representative theoretical values for the Diels-Alder formation of this compound at a standard temperature (298.15 K).
| Parameter | Value | Unit | Significance |
| Enthalpy of Reaction (ΔH_rxn) | -38.5 | kcal/mol | The reaction is highly exothermic. |
| Entropy of Reaction (ΔS_rxn) | -42.1 | cal/(mol·K) | The reaction leads to a decrease in disorder, as expected. |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -26.0 | kcal/mol | The reaction is spontaneous under standard conditions. |
| Gibbs Free Energy of Activation (ΔG‡) | 28.9 | kcal/mol | Predicts the rate of the reaction; a higher value means a slower reaction. |
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Biological and Medicinal Chemistry Research Involving Dimethyl Cis 1,2,3,6 Tetrahydrophthalate
Biocatalytic Transformations and Enzymatic Interactions
The prochiral nature of Dimethyl cis-1,2,3,6-tetrahydrophthalate, with its plane of symmetry, makes it an ideal candidate for enzymatic reactions that can introduce chirality with high selectivity. These biocatalytic methods offer environmentally benign alternatives to traditional chemical synthesis for the production of enantiomerically pure compounds.
Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases known for their ability to catalyze a wide range of oxidative reactions, including the epoxidation of carbon-carbon double bonds. The bacterial enzyme CYP102A1, also known as P450 BM3, is particularly well-studied for its high catalytic activity and potential for protein engineering. Research has demonstrated the diastereoselective epoxidation of this compound catalyzed by CYP102A1. researchgate.net This enzymatic transformation converts the alkene moiety within the cyclohexene (B86901) ring into an epoxide, a highly reactive functional group that can serve as a precursor for further chemical modifications. The stereoselectivity of the enzyme dictates the facial selectivity of the epoxidation, leading to the formation of a specific diastereomer of the resulting epoxide. This biocatalytic approach provides a direct route to chiral epoxides from an achiral starting material.
Esterases and lipases are widely employed in organic synthesis for their ability to catalyze the stereoselective hydrolysis of esters. In the case of this compound, a meso diester, these enzymes can selectively hydrolyze one of the two enantiotopic methyl ester groups, a process known as desymmetrization. This reaction yields a chiral monoester, a valuable building block for the synthesis of more complex molecules.
An efficient process for the synthesis of the chiral monoester, (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid, has been developed through the desymmetrization of this compound catalyzed by Candida antarctica lipase (B570770) B (commercially available as Novozym 435). acs.org This enzymatic hydrolysis demonstrates high conversion rates and excellent enantioselectivity, producing the desired (1S,2R)-monoester with an enantiomeric excess (ee) of over 99.9%. acs.org
In a comparative study, various enzymes were screened for their ability to hydrolyze this compound. acs.org While some enzymes, like porcine liver esterase and acylase I from porcine liver, showed a preference for producing the opposite enantiomer, (1R,2S)-monoester, Novozym 435, lipoprotein lipase, and cholesterol esterase all yielded the desired (1S,2R)-monoester with high conversion and enantioselectivity. acs.org A recombinant isoenzyme of pig liver esterase has also been successfully used for the highly enantioselective desymmetrization of this diester on a larger scale. researchgate.net
| Enzyme | Conversion (%) | Product | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Porcine liver esterase | 99 | (1R,2S)-monoester | 94 |
| Acylase I (porcine liver) | 61 | (1R,2S)-monoester | 95 |
| Novozym 435 (Candida antarctica lipase B) | 100 | (1S,2R)-monoester | 99 |
| Lipoprotein lipase | 93 | (1S,2R)-monoester | 86 |
| Cholesterol esterase | 100 | (1S,2R)-monoester | 93 |
| Lipase TL | 51 | (1S,2R)-monoester | 39 |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The structural framework of this compound, or more commonly its anhydride (B1165640) precursor, cis-1,2,3,6-tetrahydrophthalic anhydride, serves as a starting point for the synthesis of various derivatives to explore their biological potential. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how specific structural modifications influence the biological activity of a compound, guiding the design of more potent and selective analogues.
A notable area of investigation has been the synthesis of amidrazone derivatives from cis-1,2,3,6-tetrahydrophthalic anhydride. researchgate.netacs.org In one study, twelve new derivatives of N3-substituted amidrazones were synthesized. researchgate.netacs.org These syntheses involved the reaction of the anhydride with various amidrazones, leading to the formation of both linear amic acid derivatives and cyclized 1,2,4-triazole (B32235) compounds. The rationale behind synthesizing these specific derivatives stems from the known broad spectrum of biological activities associated with amidrazones, including antimicrobial, anti-inflammatory, and antitumor effects.
Through the biological evaluation of these synthesized derivatives, researchers have been able to draw correlations between their molecular structures and observed activities. For the amidrazone derivatives, it was found that the cyclic 1,2,4-triazole structures were generally associated with potent anti-inflammatory activity. researchgate.netacs.org In contrast, the linear amic acid derivatives tended to exhibit antibacterial properties, particularly against Gram-positive bacteria. researchgate.netacs.org This clear divergence in activity based on the core scaffold (linear vs. cyclic) provides valuable insights for the future design of more targeted therapeutic agents. The nature of the substituents on the amidrazone moiety also played a role in modulating the potency of the biological response.
Investigations into Potential Biological Activities of this compound Analogues
Building on the synthesis of novel derivatives, researchers have conducted in vitro studies to determine their potential biological activities. The amidrazone derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride have shown promise in two key therapeutic areas: anti-inflammatory and antibacterial applications. researchgate.netacs.org
Five of the synthesized 1,2,4-triazole derivatives exhibited significant anti-inflammatory effects, proving to be more potent than ibuprofen (B1674241) in inhibiting the production of the pro-inflammatory cytokine TNF-α at concentrations of 10 and 50 µg/mL in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). researchgate.netacs.org Furthermore, these compounds also led to a significant increase in the levels of the anti-inflammatory cytokine IL-10 at all tested doses. researchgate.netacs.org
In terms of antibacterial activity, two of the linear amic acid derivatives demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and Microbacterium smegmatis. researchgate.netacs.org These findings highlight the potential of developing derivatives of this compound as novel therapeutic agents. The observed anti-inflammatory and antibacterial activities warrant further investigation and optimization of these chemical scaffolds.
Antiproliferative Activity and Mechanisms of Cellular Impact
Detailed research specifically investigating the antiproliferative activity of this compound is not available in the reviewed scientific literature. Studies on related structural motifs or derivatives have not been directly extrapolated to this specific compound.
There are no specific studies available in the provided search results that evaluate the effects of this compound on cell viability or its potential to induce apoptosis. The mechanisms of programmed cell death in relation to this compound have not been characterized.
Anti-inflammatory Properties and Cytokine Modulation (e.g., TNF-α, IL-6, IL-10, IL-1β)
The current body of scientific literature lacks specific data on the anti-inflammatory properties of this compound. There is no available research detailing its effects on the modulation of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-10 (IL-10), or Interleukin-1 beta (IL-1β). While other molecules, such as Dimethyl Fumarate (DMF), are known to modulate these pathways, such properties have not been attributed to this compound. nih.govscienceopen.com
Antimicrobial Efficacy (Antibacterial and Antifungal)
There is no available scientific information regarding the antimicrobial, antibacterial, or antifungal efficacy of this compound.
Toxicological Mechanisms at the Molecular and Cellular Level
While basic safety information for this compound is available, including a Water Hazard Class rating of 3 (highly hazardous to water), detailed studies on its toxicological mechanisms at the molecular and cellular level are not present in the reviewed literature. sigmaaldrich.comsigmaaldrich.com The specific interactions of the compound with cellular pathways, proteins, or nucleic acids that could lead to toxicity have not been elucidated.
Role of this compound and its Derivatives as Chiral Building Blocks in Drug Discovery Chemistry
The primary and well-documented role of this compound in the scientific field is as a precursor and building block in chemical synthesis. sigmaaldrich.comchemicalbook.com In the pharmaceutical industry, there is a significant and growing demand for chiral intermediates—compounds with a specific three-dimensional structure—to improve the efficacy and safety of new drugs. nih.govresearchgate.net
This compound serves as a valuable starting material in this context. Its chemical structure, featuring a cyclohexene ring with two stereocenters and ester functional groups, makes it amenable to various chemical transformations. Specifically, the epoxidation and desymmetrization of this compound have been reported. chemicalbook.com Desymmetrization is a powerful synthetic strategy that allows for the creation of complex, single-enantiomer molecules from a simple, symmetrical precursor.
By modifying the double bond (e.g., through epoxidation) or the ester groups, chemists can introduce new functionalities with precise stereochemical control. This makes the compound and its derivatives useful as chiral building blocks for the synthesis of complex molecular architectures found in drug candidates. nih.govresearchgate.net The ability to generate stereochemically pure compounds is crucial in drug discovery, as different enantiomers of a drug can have vastly different biological activities and toxicological profiles.
Applications of Dimethyl Cis 1,2,3,6 Tetrahydrophthalate in Materials Science and Polymer Chemistry
Incorporation into Polymer Systems as Comonomers or Modifiers
The integration of the tetrahydrophthalate structure into polymer chains, primarily through its anhydride (B1165640) form, serves as an effective method for modifying polymer properties. This is particularly evident in advanced copolymerization techniques.
Role in CO2/Propylene (B89431) Oxide Copolymerization
Poly(propylene carbonate) (PPC), a biodegradable plastic derived from carbon dioxide (CO2) and propylene oxide (PO), often exhibits limitations in thermal stability and mechanical strength that restrict its practical applications. nih.govacs.org To overcome these issues, researchers have incorporated cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) as a comonomer. nih.govacs.org
Specifically, an oligomer of maleic anhydride and THPA has been synthesized and used as a third comonomer in the one-pot synthesis of PPC. nih.govacs.org In this process, the cyclic anhydride groups within the oligomer readily copolymerize with propylene oxide. nih.govacs.org The terminal alkoxy anion of the growing PPC chain performs a nucleophilic attack on the anhydride group, causing the ring to open and incorporate into the polymer backbone. nih.govacs.org This terpolymerization results in a significantly modified PPC with a cross-linked structure. nih.gov
Formation of Cross-Linked Networks in Poly(propylene carbonate)
The introduction of the THPA-containing oligomer into the CO2/PO copolymerization is primarily aimed at creating a cross-linked polymer network. nih.gov This chemical cross-linking is a more robust method for property enhancement compared to physical blending. The anhydride groups on the oligomer act as multifunctional points for chain growth, leading to a three-dimensional network within the PPC matrix. nih.gov
The formation of these networks dramatically improves the thermal, mechanical, and dimensional properties of the resulting polymer. nih.govnih.gov Research has shown that as the feed content of the MA/THPA oligomer increases, the gel content of the polymer rises from 16% to 42%, indicating a higher degree of cross-linking. nih.gov This structural change leads to substantial improvements in the material's performance.
Key improvements due to cross-linking include:
Enhanced Thermal Stability: The 5% weight-loss degradation temperature (Td,–5%) increases from 217 °C for standard PPC to nearly 290 °C for the cross-linked version. nih.govnih.gov This enhancement is crucial as it prevents the polymer from decomposing during melt processing. nih.gov
Improved Mechanical Properties: The tensile strength of the cross-linked copolymer is significantly boosted, with values ranging from 22.2 to 44.3 MPa. nih.govnih.gov This represents a maximum improvement of 143% compared to unmodified PPC. nih.gov
Greater Dimensional Stability: The cross-linked network effectively mitigates the "cold flow" phenomenon observed in standard PPC, where the material deforms under stress at ambient temperatures. This leads to a sharp improvement in dimensional stability. nih.gov
| Property | Unmodified PPC | Cross-Linked PPC (with MA/THPA) | Improvement |
|---|---|---|---|
| 5% Weight-Loss Temp. (Td,–5%) | 217 °C | ~290 °C | ~73 °C Increase |
| Max. Tensile Strength | ~18.2 MPa | 44.3 MPa | 143% Increase |
| Gel Content | 0% | 16% - 42% | Formation of Network |
| Permanent Deformation (at 65 °C) | 145% | ~0% | Significantly Reduced |
Utilization as a Curing Agent for Resins
The high reactivity of the anhydride ring makes THPA an excellent curing agent, or hardener, for thermosetting resins. jindunchem-med.comchemicalbook.com This application is fundamental in industries requiring materials with high strength, thermal stability, and chemical resistance.
Application in Epoxy Resin Systems
THPA is widely used as a hardener for epoxy resins. jindunchem-med.comchemicalbook.comnbinno.com During the curing process, the anhydride ring opens and reacts with the epoxy groups and any hydroxyl groups present in the resin system. This reaction forms a highly cross-linked, three-dimensional polymer network. The resulting cured epoxy system exhibits excellent mechanical properties, high thermal stability, and robust chemical resistance. These properties make THPA-cured epoxies suitable for demanding applications such as coatings, adhesives, composites, and encapsulation for electronic components. nbinno.com
Crosslinking of Epoxidized Oils
The principle of using anhydrides to cure epoxy groups extends to bio-based resins like epoxidized oils. While the application with epoxidized soybean oil has been studied with similar anhydrides, the reactivity of THPA makes it a suitable candidate for crosslinking epoxidized oils like epoxidized linseed oil. The reaction mechanism involves the opening of the anhydride ring and its reaction with the oxirane rings of the epoxidized oil, creating a bio-based thermoset material. This process is part of a broader effort to develop more sustainable polymers from renewable resources.
Chemical Modification of Polymers (e.g., Polystyrene) via Friedel-Crafts Acylation
The tetrahydrophthalate structure can be chemically grafted onto existing polymer backbones to alter their properties. One of the primary methods for achieving this is the Friedel-Crafts acylation reaction. chemicalbook.comsigmaaldrich.comscientificlabs.co.uk
This electrophilic aromatic substitution reaction is particularly effective for modifying polymers with aromatic rings, such as polystyrene. In this process, the anhydride group of THPA is activated by a strong Lewis acid catalyst, like aluminum chloride. This activation generates a highly reactive acylium ion. The aromatic rings of the polystyrene chain then act as nucleophiles, attacking the acylium ion and forming a new carbon-carbon bond.
This reaction effectively grafts the THPA structure onto the polystyrene backbone. The main goal of this modification is often to enhance the thermal stability of the base polymer. The introduction of the bulky, cyclic anhydride structure increases the rigidity of the polymer chains, which can lead to a higher glass transition temperature (Tg). Furthermore, the grafted anhydride groups can serve as reactive sites for subsequent cross-linking reactions, further improving the material's thermal and mechanical properties.
Development of Novel Materials with Enhanced Thermal, Mechanical, and Dimensional Properties
The incorporation of cyclic structures into polymer backbones is a proven strategy for enhancing the physical properties of materials. The rigid, non-planar ring structure of the tetrahydrophthalate moiety can significantly restrict polymer chain mobility, leading to improvements in thermal stability, mechanical strength, and dimensional stability.
One notable area of research involves the use of a (maleic anhydride/cis-1,2,3,6-tetrahydrophthalic anhydride) (MA/THPA) oligomer to create cross-linked networks in poly(propylene carbonate) (PPC). nih.govacs.org PPC, derived from carbon dioxide and propylene oxide, is a biodegradable polymer with wide potential applications, though its utility is often limited by its thermal and mechanical properties. nih.govacs.org By introducing the MA/THPA oligomer as a third comonomer, a cross-linked network structure is formed within the PPC matrix. nih.govacs.org
The introduction of the rigid ring from the THPA unit into the polymer structure leads to significant enhancements in the material's properties. nih.govacs.org Research has demonstrated that this modification can substantially increase the glass transition temperature (Tg), a key indicator of thermal stability. acs.org Furthermore, the cross-linked network improves the mechanical strength and dimensional stability of the resulting polymer. nih.govacs.org
Detailed Research Findings on PPC with MA/THPA Cross-Linked Networks:
A study focused on this modification of PPC revealed the following key improvements:
Thermal Stability: The thermal decomposition temperature of the cross-linked PPC was significantly increased compared to unmodified PPC. acs.org
Mechanical Properties: The tensile strength and modulus of the cross-linked PPC were enhanced, indicating a stronger, more rigid material.
Dimensional Stability: The cross-linked network structure reduces the polymer's tendency to deform under heat and load.
The table below summarizes the enhanced properties of Poly(propylene carbonate) with the incorporation of a (maleic anhydride/cis-1,2,3,6-tetrahydrophthalic anhydride) oligomer.
| Property | Unmodified PPC | PPC with MA/THPA Oligomer |
| Glass Transition Temperature (Tg) | ~40°C | Increased |
| Thermal Decomposition Temperature | Lower | Significantly Higher |
| Tensile Strength | Lower | Higher |
| Mechanical Modulus | Lower | Higher |
Note: The data presented is qualitative based on research findings. Specific numerical values can vary based on the precise composition and processing conditions.
These findings highlight the potential of using monomers containing the tetrahydrophthalate ring structure, such as Dimethyl cis-1,2,3,6-tetrahydrophthalate, to develop new polymers with superior performance characteristics for a range of applications, including packaging, adhesives, and biomedical materials. nih.gov
Use in Specialized Material Applications (e.g., Electrolyte Additives in Lithium-ion Batteries)
The demand for higher energy density and improved safety in lithium-ion batteries has spurred research into novel electrolyte additives. These additives play a crucial role in forming a stable solid electrolyte interphase (SEI) on the electrode surfaces, which is vital for long-term battery performance and safety.
Recent research has identified cis-1,2,3,6-tetrahydrophthalic anhydride (THPA) as a promising electrolyte additive for high-voltage lithium-ion batteries, particularly those with nickel-rich cathodes like LiNi0.9Co0.05Mn0.05O2. researchgate.net The presence of THPA in the electrolyte has been shown to significantly enhance the cycling stability and lifespan of these batteries. researchgate.net
The mechanism of action is believed to involve the THPA molecule participating in the formation of a robust and stable cathode electrolyte interphase (CEI). This protective layer mitigates the degradation of the cathode material at high voltages and suppresses detrimental side reactions between the electrode and the electrolyte.
Performance Enhancements with THPA as an Electrolyte Additive:
A study investigating the effects of THPA on a Li||LiNi0.9Co0.05Mn0.05O2 cell reported the following improvements:
Enhanced Cyclability: The battery's ability to be charged and discharged multiple times was significantly improved, with stable performance for up to 300 cycles at a high voltage of 4.6 V. researchgate.net
Improved High-Temperature Performance: The additive enabled the battery to function effectively at elevated temperatures of up to 80°C. researchgate.net
Excellent Low-Temperature Capability: The battery maintained a high capacity of 87.9 mAh g-1 with minimal capacity decay over 160 cycles at a low temperature of -40°C. researchgate.net
High Capacity Retention: In industrial-grade pouch cells, the addition of THPA resulted in 91.3% capacity retention after 100 cycles. researchgate.net
The table below summarizes the performance of a Li||LiNi0.9Co0.05Mn0.05O2 battery with and without the THPA additive.
| Performance Metric | Standard Electrolyte | Electrolyte with THPA Additive |
| Cycling Stability (at 4.6 V) | Lower | Up to 300 cycles |
| High-Temperature Capability | Limited | Stable at 80°C |
| Low-Temperature Capacity (at -40°C) | Lower | 87.9 mAh g-1 |
| Capacity Retention (Pouch Cell, 100 cycles) | Lower | 91.3% |
Note: The data is based on published research findings and illustrates the significant improvements conferred by the THPA additive.
While these findings are specific to cis-1,2,3,6-tetrahydrophthalic anhydride, they open up a promising avenue for the investigation of related compounds, including this compound, as potential electrolyte additives. The core chemical structure responsible for the observed benefits is the tetrahydrophthalate moiety, suggesting that its derivatives could offer similar or even enhanced performance in stabilizing the electrode-electrolyte interface in next-generation lithium-ion batteries.
Future Research Directions and Emerging Trends in Dimethyl Cis 1,2,3,6 Tetrahydrophthalate Chemistry
Development of Green Synthesis Methodologies for Enhanced Sustainability
The traditional synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate relies on petrochemical feedstocks and can involve organic solvents. orgsyn.org Future research is increasingly focused on developing "green" and sustainable synthetic routes that minimize environmental impact by adhering to the principles of green chemistry.
Key research thrusts include:
Renewable Feedstocks: Investigating the use of bio-derived butadiene and maleic anhydride (B1165640). Bio-butadiene can be produced from ethanol, while maleic anhydride can be synthesized from renewable furfural. This shift from fossil fuels to biomass would significantly reduce the carbon footprint of the entire process.
Solvent-Free and Alternative Solvent Systems: The Diels-Alder reaction to form the parent anhydride can be highly exothermic and efficient, and exploring solvent-free conditions or the use of greener solvents like water or supercritical CO2 is a primary goal. nbinno.comorgsyn.org Similarly, for the esterification step, replacing traditional acid catalysts and organic solvents with solid acid catalysts and solvent-free methods, such as using dimethyl carbonate, presents a more sustainable alternative. mdpi.com
Energy Efficiency: The development of catalytic systems that allow the reaction to proceed at lower temperatures and pressures will reduce energy consumption. Microwave-assisted synthesis is another avenue being explored to shorten reaction times and improve energy efficiency.
Table 1: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis | Future Green Synthesis |
|---|---|---|
| Starting Materials | Petrochemical-based butadiene and maleic anhydride | Bio-based butadiene and maleic anhydride |
| Solvents | Organic solvents (e.g., benzene (B151609), toluene) nbinno.comorgsyn.org | Solvent-free, water, or supercritical fluids |
| Catalysts | Mineral acids (e.g., H₂SO₄) for esterification scispace.com | Solid acid catalysts, enzymes, green reagents (e.g., dimethyl carbonate) mdpi.com |
| Energy Input | Often requires heating over extended periods orgsyn.org | Lower energy consumption via optimized catalysts or microwave assistance |
| Environmental Impact | Higher VOC emissions, potential for hazardous waste | Reduced carbon footprint, minimized waste, use of non-toxic substances |
Exploration of Novel Biocatalytic Systems for Stereoselective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally benign conditions. For a molecule like this compound, with its multiple chiral centers and functional groups, biocatalysis opens up exciting possibilities for creating high-value, stereochemically pure compounds.
Emerging trends in this area include:
Enzymatic Desymmetrization: The meso structure of this compound makes it an ideal candidate for desymmetrization. Research into using enzymes like lipases or esterases for the stereoselective hydrolysis of one of the two ester groups can produce chiral monoesters. chemicalbook.com These chiral building blocks are valuable for the synthesis of pharmaceuticals and other fine chemicals.
Stereoselective Ring Modifications: The double bond in the cyclohexene (B86901) ring is a target for various enzymatic transformations. Oxidoreductases could be employed for stereoselective epoxidation or dihydroxylation, leading to chiral epoxides and diols. These functionalized derivatives can serve as monomers for specialty polymers or as intermediates in complex organic synthesis.
Enzyme Immobilization and Engineering: To improve the industrial viability of biocatalytic processes, research is focused on immobilizing enzymes on solid supports to enhance their stability and reusability. Furthermore, protein engineering and directed evolution techniques are being used to tailor enzymes with improved activity, selectivity, and stability for specific transformations involving this compound and its derivatives.
Table 2: Potential Biocatalytic Transformations
| Transformation Type | Enzyme Class | Potential Product |
|---|---|---|
| Asymmetric Hydrolysis | Lipases, Esterases | Chiral monoesters (e.g., (1S,2R)-1-methyl-cis-1,2,3,6-tetrahydrophthalate) chemicalbook.com |
| Stereoselective Epoxidation | Monooxygenases | Chiral epoxides |
| Stereoselective Dihydroxylation | Dioxygenases | Chiral diols |
| Reduction of Double Bond | Ene-reductases | Dimethyl cis-hexahydrophthalate |
Advanced Materials Development and Performance Enhancement Strategies
The unique structure of this compound, combining a flexible diester functionality with a reactive cyclohexene ring, makes it a promising building block for advanced materials. While its anhydride precursor is already used as a curing agent for epoxy resins and a modifier for polymers, the diester itself offers distinct opportunities. chemicalbook.comalfa-industry.com
Future research is directed towards:
Novel Polyester (B1180765) Synthesis: The compound can act as a monomer in transesterification reactions to produce novel polyesters. The cyclic backbone can impart greater rigidity and higher glass transition temperatures compared to linear aliphatic polyesters, leading to materials with enhanced thermal stability.
Cross-linkable Polymers and Coatings: The double bond within the cyclohexene ring provides a reactive site for cross-linking via mechanisms like free-radical polymerization, thiol-ene reactions, or metathesis. This allows for the creation of thermosetting resins, high-performance coatings, and adhesives with improved durability, chemical resistance, and mechanical strength. nbinno.com
Functional Polymers: The ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups, allowing the polymer backbone to be modified for specific applications, such as ion-exchange resins or platforms for drug delivery.
Table 3: Potential Advanced Materials and Enhanced Properties
| Material Class | Key Monomer/Precursor | Enabling Structural Feature | Enhanced Properties |
|---|---|---|---|
| High-Performance Polyesters | This compound | Alicyclic ring structure | Increased thermal stability, rigidity |
| Thermosetting Resins/Coatings | This compound | Cyclohexene double bond | High cross-link density, improved durability, chemical resistance nbinno.com |
| Modified Polyolefins | this compound (as comonomer) | Ester functional groups | Improved dyeability, adhesion, and printability |
Deeper Understanding of Biological Mechanisms and Therapeutic Potential of Derivatives
While the biological profile of this compound itself is not extensively studied, research on derivatives of its parent anhydride has revealed significant therapeutic potential. mdpi.com This opens a compelling new research avenue focused on creating and testing novel derivatives for various medical applications.
Future research will likely focus on:
Anti-inflammatory Agents: Building on studies of related compounds, new derivatives of this compound will be synthesized and screened for anti-inflammatory activity. mdpi.comresearchgate.net Research has shown that amidrazone derivatives of the parent anhydride can significantly inhibit the production of the pro-inflammatory cytokine TNF-α while increasing levels of the anti-inflammatory cytokine IL-10. mdpi.com Understanding the structure-activity relationship is key to designing more potent and selective anti-inflammatory drugs.
Antimicrobial Compounds: Some linear derivatives of cis-1,2,3,6-tetrahydrophthalic anhydride have demonstrated antibacterial activity, particularly against Gram-positive bacteria. mdpi.com Future work will involve synthesizing a broader range of derivatives, including amides, imides, and other ester analogues, and evaluating their efficacy against a wide spectrum of bacteria and fungi.
Mechanism of Action Studies: A critical area of future research is to elucidate the specific biological pathways and molecular targets through which these derivatives exert their effects. This involves cellular and molecular biology techniques to understand how these compounds modulate inflammatory responses or inhibit microbial growth, paving the way for rational drug design.
Table 4: Summary of Biological Activities in Related Derivatives
| Derivative Class | Biological Activity | Key Research Finding | Reference |
|---|---|---|---|
| 1,2,4-Triazole (B32235) Derivatives | Anti-inflammatory | Significant inhibition of pro-inflammatory TNF-α production. | mdpi.com |
| 1,2,4-Triazole Derivatives | Anti-inflammatory | Significant elevation of anti-inflammatory cytokine IL-10. | mdpi.com |
| Linear Amidrazone Derivatives | Antibacterial | Activity observed against Gram-positive bacteria (e.g., S. aureus, M. smegmatis). | mdpi.com |
| Amidrazones (general) | Broad Spectrum | Known to possess potential antimicrobial, anti-inflammatory, antiparasitic, and antitumor properties. | mdpi.comresearchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials. Applying these computational tools to this compound can significantly shorten development cycles and uncover novel applications.
Emerging trends include:
Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new, unsynthesized derivatives. This includes predicting physical properties for materials science (e.g., melting point, solubility, thermal stability) and biological properties for drug discovery (e.g., toxicity, binding affinity, anti-inflammatory activity).
De Novo Design: Generative AI models can design entirely new molecules based on the core structure of this compound. By defining a set of desired properties (e.g., high potency as an anti-inflammatory agent with low toxicity), these algorithms can propose novel candidate structures for synthesis and testing.
Synthesis Planning and Optimization: AI tools can analyze the vast body of chemical literature to propose the most efficient and sustainable synthetic routes for target derivatives. This includes identifying optimal catalysts, reaction conditions, and purification methods, aligning with the green chemistry goals outlined in section 8.1.
Table 5: Applications of AI and Machine Learning
| AI/ML Application | Objective | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity of new derivatives. | Prioritization of candidate molecules for synthesis, reducing experimental costs. |
| Generative Adversarial Networks (GANs) | Design novel molecules with optimized properties. | Discovery of new anti-inflammatory or antimicrobial compounds with improved efficacy. |
| Retrosynthesis Prediction | Propose efficient and green synthetic routes. | Accelerated development of sustainable manufacturing processes. |
| Molecular Dynamics Simulations | Understand interactions with biological targets or within a polymer matrix. | Deeper mechanistic insight into drug action or material performance. |
Q & A
Q. Basic Characterization & Quality Control
- NMR Spectroscopy : Compare experimental H and C NMR data with reference spectra (InChIKey:
DVVAGRMJGUQHLI-OCAPTIKFSA-N; InChI: Provided in ) . - Mass Spectrometry : Confirm molecular ion peak at m/z 198.2158 (CHO) .
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–240 nm) for purity checks. GC-MS is suitable for volatile derivatives .
Q. Advanced Computational Modeling
- Quantum Mechanics (QM) : Calculate transition-state energies to predict regioselectivity in epoxidation .
- Molecular Dynamics (MD) : Simulate solvent effects on catalyst-substrate interactions .
- QSPR Models : Correlate molecular descriptors (e.g., HOMO-LUMO gaps) with experimental yields .
Case Study : QM studies on desymmetrization reactions can identify chiral catalysts that maximize enantiomeric excess (ee) by stabilizing specific transition states .
What safety protocols are essential when handling this compound in the laboratory?
Q. Methodological Safety & Waste Management
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste Disposal : Segregate organic waste and consult certified disposal services for phthalate derivatives .
Note : The compound’s safety data sheet (SDS) lists hazards under H303 (harmful if swallowed) and H333 (toxic if inhaled) .
What role does this compound play in asymmetric synthesis?
Advanced Application in Chiral Chemistry
The compound serves as a precursor for chiral building blocks. For example:
- Desymmetrization : Catalytic asymmetric hydrolysis yields (1S,2R)-1-methyl-cis-1,2,3,6-tetrahydrophthalate, a key intermediate in prostaglandin synthesis .
- Ring-Opening Reactions : Epoxide derivatives undergo nucleophilic attack with stereochemical control, enabling access to tetracyclic terpenes .
Methodological Insight : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to direct stereochemistry in downstream reactions.
How do the reactivity and applications of this compound compare to its anhydride counterpart (tetrahydrophthalic anhydride)?
Q. Comparative Reactivity Analysis
| Property | Dimethyl Ester (C10H14O4) | Tetrahydrophthalic Anhydride (C8H8O3) |
|---|---|---|
| Reactivity | Ester hydrolysis under basic conditions | Anhydride ring-opening with nucleophiles |
| Applications | Chiral synthesis intermediates | Polymer cross-linking agents |
| Stability | Stable in anhydrous conditions | Hygroscopic; reacts with moisture |
Reference : Anhydride derivatives (CAS 935-79-5) are more reactive toward amines and alcohols, making them suitable for epoxy resins .
What chromatographic techniques are optimal for analyzing this compound and its degradation products?
Q. Advanced Analytical Methodology
- GC-MS : Ideal for volatile derivatives (e.g., methyl esters). Use a DB-5 column with helium carrier gas .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar degradation products .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
Data Tip : Spike samples with internal standards (e.g., deuterated phthalates) to improve quantification accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
